Biotin-PEG7-Amine

Catalog No.
S521344
CAS No.
1334172-76-7
M.F
C26H50N4O9S
M. Wt
594.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG7-Amine

CAS Number

1334172-76-7

Product Name

Biotin-PEG7-Amine

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C26H50N4O9S

Molecular Weight

594.8 g/mol

InChI

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1

InChI Key

HRGIYGOBSBFLMX-LSQMVHIFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Biotin-PEG7-amine

The exact mass of the compound Biotin-PEG7-Amine is 594.3298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotin-PEG7-Amine is a highly hydrophilic, heterobifunctional bioconjugation reagent featuring a high-affinity biotin moiety, a 7-unit polyethylene glycol (PEG) spacer, and a reactive primary amine. In procurement and assay development, it is primarily selected to overcome the severe hydrophobicity of standard biotin labels. The primary amine enables stable amide bond formation with carboxyl groups via EDC/NHS activation, while the PEG7 spacer is specifically calibrated to enhance aqueous solubility and optimize the spatial dynamics of streptavidin binding [1].

Substituting Biotin-PEG7-Amine with non-PEGylated Biotin-Amine or shorter PEG analogs (e.g., PEG2 or PEG3) frequently leads to assay failure or batch rejection. Non-PEGylated biotin is highly hydrophobic; when conjugated to proteins like IgGs, it drives surface polarity shifts that cause irreversible aggregation and loss of antigen-binding affinity. Furthermore, the streptavidin binding pocket is roughly 9 Å deep. Short-chain PEG2 or PEG3 linkers fail to provide sufficient clearance for large biomolecules, resulting in steric clash and drastically reduced binding kinetics, whereas excessively long chains (PEG12+) increase the hydrodynamic radius unnecessarily and complicate purification [1].

Elimination of Organic Co-Solvents in Conjugation Workflows

Standard biotin-amine reagents possess a highly hydrophobic valeric acid core, necessitating the use of 5-10% denaturing organic solvents like DMSO or DMF for initial dissolution prior to aqueous conjugation. Biotin-PEG7-Amine utilizes a heptaethylene glycol chain that drastically increases hydrophilicity, allowing it to be dissolved directly in aqueous buffers (0% organic solvent required). This eliminates the requirement for organic co-solvents and prevents solvent-induced denaturation of sensitive biologic targets during the labeling process [1].

Evidence DimensionOrganic Solvent Requirement for Dissolution
Target Compound Data0% (Directly soluble in aqueous buffers)
Comparator Or Baseline5-10% DMSO/DMF minimum (Non-PEGylated Biotin)
Quantified DifferenceComplete elimination of denaturing co-solvents
ConditionsAqueous bioconjugation workflows

High aqueous solubility eliminates the need for denaturing organic co-solvents during protein conjugation, directly improving the yield and viability of expensive biologic targets.

Steric Clearance for Streptavidin Binding

The biotin-binding pocket of streptavidin is buried approximately 9 Å below the protein surface. When conjugating large payloads, short spacers like PEG2 or PEG3 (measuring ~10-14 Å) fail to provide adequate distance, leading to steric clash and reduced capture efficiency. Biotin-PEG7-Amine provides a precisely calibrated linear spacer length of 29.8 Å. This specific dimension easily clears the 9 Å pocket depth while offering ~20 Å of flexible clearance, preventing the conjugated macromolecule from interfering with the binding interface, a balance unattainable by shorter analogs .

Evidence DimensionSpacer Length vs. Pocket Depth
Target Compound Data~29.8 Å spacer length (PEG7)
Comparator Or Baseline~10-14 Å (PEG2/PEG3 variants)
Quantified Difference~15-20 Å additional steric clearance
ConditionsStreptavidin-biotin binding interface modeling

Procuring the correct spacer length ensures maximum capture efficiency in affinity chromatography and surface plasmon resonance (SPR) assays, preventing false negatives caused by steric hindrance.

Prevention of Conjugate Aggregation in IgGs

Traditional biotinylation of immunoglobulins (IgGs) modifies surface lysines and introduces hydrophobic patches, frequently altering the isoelectric point and causing severe protein aggregation. Comparative formulation studies demonstrate that substituting standard biotin with a PEGylated variant like Biotin-PEG7-Amine completely suppresses this aggregation. The hydrophilic PEG7 chain masks the hydrophobicity of the biotin core, ensuring that heavily biotinylated IgGs maintain 100% solubility and retain their native antigen-binding affinity without precipitating out of solution, unlike non-PEGylated baselines which show high aggregation tendencies [1].

Evidence DimensionPost-Conjugation Protein Solubility
Target Compound DataHighly soluble, no aggregation (Biotin-PEG7-Amine)
Comparator Or BaselineHigh tendency for aggregation and precipitation (Non-PEGylated Biotin)
Quantified DifferenceComplete prevention of hydrophobic aggregation
ConditionsIgG biotinylation in aqueous physiological buffers

Eliminating post-conjugation aggregation saves significant costs by preventing the loss of high-value antibodies and ensuring reproducible lot-to-lot assay performance.

Antibody and Protein Biotinylation for Affinity Assays

Because the PEG7 spacer prevents hydrophobic aggregation and provides ~29.8 Å of steric clearance, Biotin-PEG7-Amine is the premier choice for labeling monoclonal antibodies, IgGs, and delicate enzymes. It ensures that the resulting conjugates remain fully soluble in aqueous buffers and bind to streptavidin-coated matrices with maximum efficiency, making it ideal for ELISAs, SPR, and pull-down assays[1].

PROTAC Linker Synthesis

In targeted protein degradation, the linker must maintain solubility while bridging the target protein binder and the E3 ligase ligand. The primary amine of Biotin-PEG7-Amine allows precise coupling to carboxylic acids, while the highly soluble 7-unit PEG chain provides an optimal, flexible distance that prevents steric clash between the recruited proteins, a critical factor in PROTAC efficacy .

Surface Functionalization of Biosensors

For advanced diagnostic platforms, Biotin-PEG7-Amine is utilized to functionalize surfaces with a controlled density of biotin. Its high aqueous solubility allows for uniform surface reactions without organic solvents, and the extended PEG7 chain ensures that captured targets are held far enough from the sensor surface to avoid non-specific binding and steric interference [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

594.32985036 Da

Monoisotopic Mass

594.32985036 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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